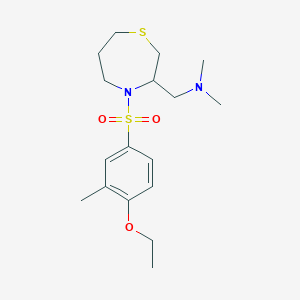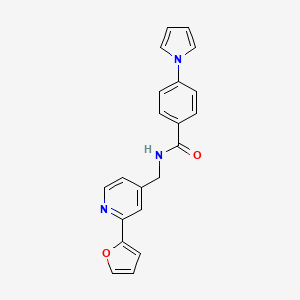
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (referred to as FPPB) is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FPPB is a small molecule that has been studied for its ability to modulate certain biological pathways, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies on similar N-(pyridin-2-ylmethyl)benzamide derivatives have focused on crystal structure and Hirshfeld surface analysis, which are crucial for understanding molecular interactions and designing materials with desired properties. For example, the crystal structure analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative revealed significant differences in the orientation of pyridine and benzene rings across molecules in the asymmetric unit, a fundamental aspect for materials science and pharmaceutical design (Artheswari, Maheshwaran, & Gautham, 2019).
Heterocyclic Chemistry
Compounds with furan and pyrrole units, similar to the core structure of the queried compound, are often investigated for their unique chemical properties and reactivity. Research in this area includes the synthesis and properties of heterocyclic compounds, such as thiazolo[5,4-f]quinoline derivatives. These studies are foundational for developing new pharmaceuticals, materials, and catalytic processes (El’chaninov & Aleksandrov, 2017).
Supramolecular Chemistry
Pyridine and furan-based bisamides have been explored for their potential in forming supramolecular structures, which are crucial for developing new materials with applications ranging from sensing to drug delivery. Studies on pyrrole and furan-based bisamides, for instance, have demonstrated their ability to form gels and selectively bind cations, a property that can be exploited in designing selective sensors or materials for controlled release (Panja, Ghosh, & Ghosh, 2018).
Drug Design and Synthesis
Research on structurally related compounds has also focused on their potential as drug candidates, particularly in the context of antiprotozoal agents. Compounds featuring the furan moiety, coupled with pyridine and other heterocyclic structures, have been synthesized and evaluated for their biological activity, demonstrating promising results against various protozoal infections. Such studies are critical in the ongoing search for new therapeutic agents (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDASMDXMXFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
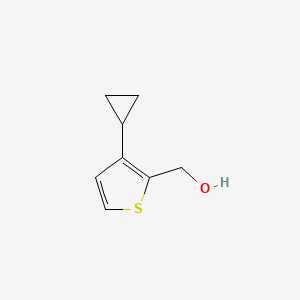
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)
![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)
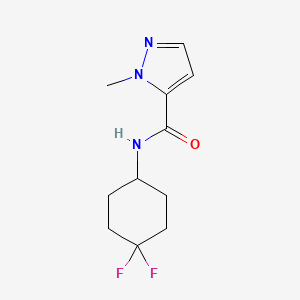
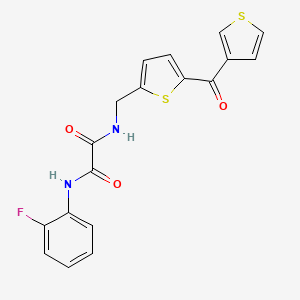

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)
![N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845116.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2845117.png)
